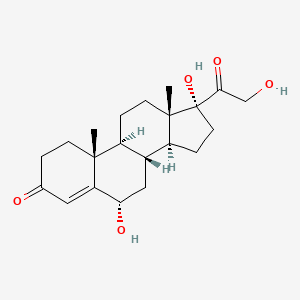![molecular formula C13H19N5O4 B13416003 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in various fields, including medicinal chemistry and molecular biology, due to its role in the synthesis of nucleotides and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to prevent hydrolysis. The final product is obtained after deprotection steps to remove any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various substituted nucleosides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleic acids. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, the compound is used in the study of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs that can inhibit viral replication or cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the dimethylamino group.
2’-Deoxyadenosine: A deoxy derivative of adenosine, lacking the hydroxyl group at the 2’ position.
Vidarabine: An antiviral nucleoside analog with a similar purine base but different sugar moiety.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol lies in its specific structural modifications, such as the dimethylamino group and the hydroxymethyl group. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications.
属性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-13(21)7(4-19)22-12(9(13)20)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13-/m1/s1 |
InChI 键 |
XRGMUSHNDBOGAI-SEBFSPHVSA-N |
手性 SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O |
规范 SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



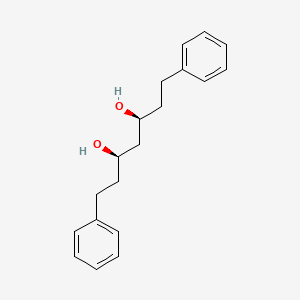
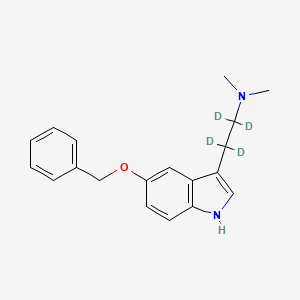

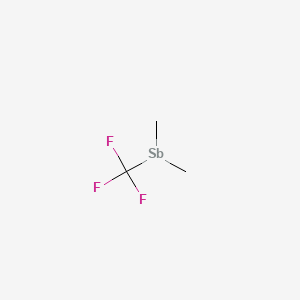
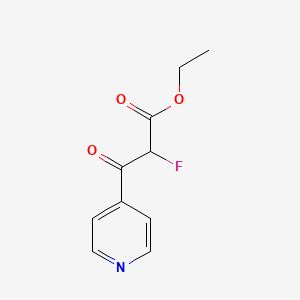
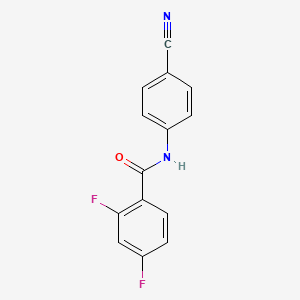
![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
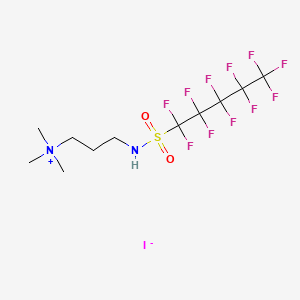
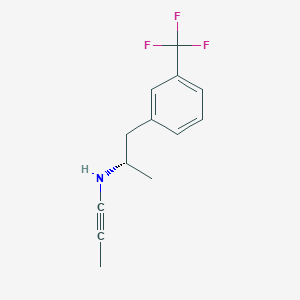
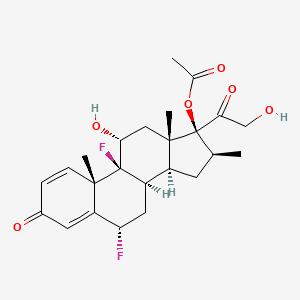
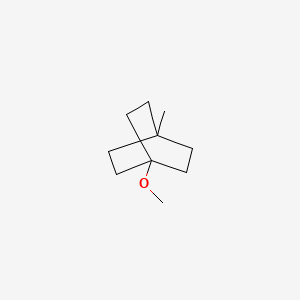
![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
